molecular formula C4HClN2 B1280238 2-(Chloromethylidene)propanedinitrile CAS No. 10472-09-0

2-(Chloromethylidene)propanedinitrile

Cat. No. B1280238
CAS RN: 10472-09-0
M. Wt: 112.52 g/mol
InChI Key: ABWDYPYMGCFQPJ-UHFFFAOYSA-N
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Description

2-(Chloromethylidene)propanedinitrile is a chemical compound that serves as a building block in organic synthesis. It is characterized by the presence of a chloromethylidene group attached to a propanedinitrile moiety. This structure makes it a versatile reagent in the formation of various chemical bonds and the synthesis of complex molecules.

Synthesis Analysis

The synthesis of related compounds such as 2-(chloromethyl)-2,1-borazaronaphthalene has been reported to provide a pathway for the functionalization of azaborines. This compound acts as an electrophile in palladium-catalyzed cross-coupling reactions, which are instrumental in forming sp3–sp and sp3–sp2 bonds, leading to a diverse array of azaborines from a single starting material . Additionally, 2-(chloromethyl)-3-tosylpropene, which shares a chloromethyl moiety with 2-(chloromethylidene)propanedinitrile, can be synthesized from commercially available precursors and is useful in the synthesis of allyl sulfones through reactions with heteronucleophiles and Grignard derivatives .

Molecular Structure Analysis

The molecular structure of 2-(chloromethylidene)propanedinitrile is not directly discussed in the provided papers. However, the structure of similar compounds, such as 2-(chloromethyl)-2,1-borazaronaphthalenes, suggests that the chloromethyl group is a key functional group that can participate in various chemical reactions due to its electrophilic nature .

Chemical Reactions Analysis

The chloromethyl group in compounds like 2-(chloromethyl)-2,1-borazaronaphthalenes is reactive and can undergo cross-coupling reactions to form novel azaborines . Similarly, 2-(chloromethyl)-3-tosylpropene can react with a range of nucleophiles to produce allyl sulfones, indicating the reactivity of the chloromethyl group in facilitating bond formation with various nucleophiles . These reactions are indicative of the potential reactivity of 2-(chloromethylidene)propanedinitrile in similar contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(chloromethylidene)propanedinitrile are not explicitly detailed in the provided papers. However, the synthesis of related compounds and their reactivity can provide insights into its properties. For instance, the reactivity of the chloromethyl group in 2-(chloromethyl)-3-tosylpropene with heteronucleophiles suggests that 2-(chloromethylidene)propanedinitrile may also exhibit similar reactivity patterns . The photochemical monoalkylation of propanedinitrile, a related compound, indicates that propanedinitrile derivatives can participate in photochemical reactions, which may be relevant to the physical properties of 2-(chloromethylidene)propanedinitrile .

Scientific Research Applications

Photophysical Properties

Research on naphthylmethylene malononitriles, which include compounds like 2-(Chloromethylidene)propanedinitrile, shows their potential as fluidity probes due to the solvent dependence of their photophysical properties. These compounds exhibit charge-transfer character in their excited states, relevant in fluorescence studies (Breffke, Williams, & Maroncelli, 2015).

Chemical Synthesis and Reactions

The compound has been utilized in various chemical synthesis processes. For instance, it's involved in the synthesis of monoalkylated propanedinitriles and plays a role in multicomponent reactions leading to the creation of polysubstituted 2,6-dicyanoanilines with high fluorescence quantum yields (Ohashi, Nakatani, Maeda, & Mizuno, 2008), (Cui, Lin, & Wang, 2005).

Spectroscopic and Computational Studies

Spectroscopic analyses of derivatives of 2-(Chloromethylidene)propanedinitrile have been conducted to explore their molecular structural parameters and potential applications, such as in photovoltaic solar cells (Soliman, Eid, Ali, El-Mansy, & Atef, 2013).

Materials Science Applications

The compound has also been investigated in the context of materials science, particularly in studying the geometry and bond-length alternation in nonlinear optical materials. This research helps in understanding the structural properties of materials used in optical technologies (Gainsford, Bhuiyan, & Kay, 2007).

Safety And Hazards

The compound is labeled with the GHS05 and GHS06 pictograms, indicating that it is corrosive and toxic . The hazard statements include H301, H311, H315, H318, H331, and H335 , which indicate toxicity if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, toxic if inhaled, and may cause respiratory irritation respectively .

properties

IUPAC Name

2-(chloromethylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HClN2/c5-1-4(2-6)3-7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWDYPYMGCFQPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C#N)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90503717
Record name (Chloromethylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethylidene)propanedinitrile

CAS RN

10472-09-0
Record name (Chloromethylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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